3-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid
CAS No.: 1261990-28-6
Cat. No.: VC11778139
Molecular Formula: C18H19NO5S
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261990-28-6 |
|---|---|
| Molecular Formula | C18H19NO5S |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 2-methoxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C18H19NO5S/c1-24-17-12-14(6-9-16(17)18(20)21)13-4-7-15(8-5-13)25(22,23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3,(H,20,21) |
| Standard InChI Key | RNAQGIAVQDINHT-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the biphenyl derivative family, featuring a central biphenyl core with three distinct functional groups:
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A methoxy group (-OCH₃) at the 3-position of the first benzene ring.
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A pyrrolidin-1-ylsulfonyl group (-SO₂-NC₄H₈) at the 4'-position of the second benzene ring.
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A carboxylic acid group (-COOH) at the 4-position of the first benzene ring.
The IUPAC name, 2-methoxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid, reflects this substitution pattern. The SMILES notation (COC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O) further clarifies the connectivity and stereoelectronic arrangement.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1261990-28-6 |
| Molecular Formula | C₁₈H₁₉NO₅S |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 2-methoxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
| SMILES | COC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O |
Synthesis and Characterization
While detailed synthetic protocols for this compound remain proprietary, analogous biphenyl derivatives are typically synthesized via Suzuki-Miyaura cross-coupling reactions. This method employs palladium catalysts to couple aryl halides with boronic acids, enabling precise control over biphenyl framework assembly . For example, 4'-methoxybiphenyl derivatives have been synthesized using aqueous-phase palladium catalysis, achieving yields >85% under optimized conditions .
Post-coupling modifications likely introduce the sulfonyl and carboxylic acid groups:
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Sulfonation: Reaction of a biphenyl intermediate with pyrrolidine and sulfur trioxide introduces the sulfonamide group.
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Oxidation: A methyl ester precursor is hydrolyzed to the carboxylic acid using strong bases (e.g., NaOH) or acidic conditions.
Characterization data (e.g., ¹H NMR, ¹³C NMR) for structurally similar compounds confirm the regioselectivity of these reactions. For instance, 4'-methoxybiphenyl-4-carboxaldehyde exhibits distinct aromatic proton signals at δ 7.93 ppm (d, J = 8.0 Hz) and δ 7.02 ppm (d, J = 8.0 Hz), consistent with para-substituted benzene rings .
Physicochemical Properties
The compound’s properties are influenced by its polar functional groups:
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Solubility: The carboxylic acid and sulfonamide groups enhance solubility in polar solvents (e.g., DMSO, methanol) but limit it in nonpolar media.
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Melting Point: Unreported for this compound, but analogous biphenylcarboxylic acids melt between 100–200°C .
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Stability: The sulfonamide group may confer hydrolytic stability under physiological conditions, a trait valuable in drug design.
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Octanol-Water) | ~2.1 (estimated via fragment-based methods) |
| Hydrogen Bond Donors | 2 (COOH and SO₂NH) |
| Hydrogen Bond Acceptors | 7 |
Applications in Research
Pharmaceutical Development
The compound’s sulfonamide group is a common pharmacophore in enzyme inhibitors, particularly targeting carbonic anhydrases and matrix metalloproteinases. Its biphenyl scaffold may enhance binding affinity to hydrophobic enzyme pockets, while the carboxylic acid facilitates salt bridge formation with basic residues.
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